molecular formula C13H24O4 B8690220 Diethyl (2-ethylbutyl)-malonate

Diethyl (2-ethylbutyl)-malonate

Cat. No.: B8690220
M. Wt: 244.33 g/mol
InChI Key: ZUBFQMSEODIUCT-UHFFFAOYSA-N
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Description

Diethyl (2-ethylbutyl)-malonate is a substituted malonic acid ester featuring a branched 2-ethylbutyl group at the central carbon of the malonate backbone. Its molecular structure (C₆H₅(COOEt)₂, where the central carbon is substituted with a 2-ethylbutyl group) confers unique steric and electronic properties compared to simpler malonate esters like diethyl malonate (DEM). The compound is synthesized via alkylation of diethyl malonate with 2-ethylbutyl halides under basic conditions, a method analogous to the alkylation of nitroaryl malonates described in and .

This ester is primarily used as an intermediate in organic synthesis, particularly in the malonic ester synthesis—a classical method for constructing carboxylic acids and heterocycles. The bulky 2-ethylbutyl substituent may influence reactivity in nucleophilic substitutions or decarboxylations, offering control over regioselectivity in complex syntheses .

Properties

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

diethyl 2-(2-ethylbutyl)propanedioate

InChI

InChI=1S/C13H24O4/c1-5-10(6-2)9-11(12(14)16-7-3)13(15)17-8-4/h10-11H,5-9H2,1-4H3

InChI Key

ZUBFQMSEODIUCT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Diethyl (2-ethylbutyl)-malonate is an ester derived from malonic acid. It possesses two ethyl groups and a 2-ethylbutyl substituent, contributing to its unique reactivity profile. The compound is characterized by its ability to undergo various chemical transformations due to the presence of active methylene groups.

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis. Its structure allows for multiple substitution reactions, making it a valuable reagent in the preparation of complex molecules.

Key Reactions:

  • Alkylation: The active methylene group can form carbanions, which readily participate in alkylation reactions with various electrophiles.
  • Acylation: It can also undergo acylation to produce β-ketoesters, which are important in the synthesis of pharmaceuticals and agrochemicals.
  • Cyclization Reactions: The compound can facilitate cyclization when reacted with multifunctional compounds, leading to the formation of cyclic structures.

Pharmaceutical Applications

This compound is integral in synthesizing pharmaceutical intermediates. It has been employed in the production of:

  • Barbiturates: Used as sedatives and anesthetics, diethyl malonate is a precursor in the synthesis of these compounds.
  • Pregabalin: A medication for neuropathic pain and epilepsy, synthesized using malonate esters as intermediates .

Case Study: Synthesis of Pregabalin

Research indicates that malonate esters can be effectively utilized to synthesize pregabalin through a series of nucleophilic substitution reactions involving cyanide sources .

Agrochemical Applications

In the agrochemical sector, this compound is used to synthesize various pesticides and herbicides. Its ability to introduce functional groups into organic molecules makes it suitable for developing new agrochemical products.

Market Analysis

Approximately 30% of this compound is utilized as an intermediate for agrochemicals, highlighting its significance in this industry .

Other Industrial Applications

The compound finds applications beyond pharmaceuticals and agrochemicals:

  • Liquid Crystal Materials: this compound has been explored for use in liquid crystal displays due to its chemical properties.
  • Fragrances and Dyes: It is also used as a building block in the synthesis of various fragrances and dyes.

Data Table: Applications Overview

Application AreaSpecific UseExample Compounds
Organic SynthesisIntermediate for complex moleculesBarbiturates
PharmaceuticalsSynthesis of active ingredientsPregabalin
AgrochemicalsPesticide developmentVarious herbicides
Industrial ChemicalsLiquid crystal materialsLCD components
Fragrances & DyesSynthesis of aromatic compoundsVarious fragrance products

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key malonate derivatives and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications
Diethyl malonate (DEM) C₇H₁₂O₄ 160.17 g/mol Two ethyl esters Malonic ester synthesis, simulant for soman
Diethyl (2-ethylbutyl)-malonate C₁₃H₂₄O₄ 260.33 g/mol 2-ethylbutyl substituent Sterically hindered synthesis
Diethyl 2-[(5,7-dimethoxychromenyl)methyl]malonate C₁₉H₂₂O₈ 378.37 g/mol Chromenyl, methoxy groups Antioxidant precursors
Diethyl {[(4-bromophenyl)amino]methylene}malonate C₁₄H₁₆BrNO₄ 342.19 g/mol Bromophenyl, imine Pharmaceutical intermediates
Diethyl (acetylamino)(2-cyanoethyl)malonate C₁₂H₁₆N₂O₅ 268.27 g/mol Cyanoethyl, acetylated amine Specialty chemical synthesis

Preparation Methods

Reaction Mechanism and Stoichiometry

Sodium ethoxide (C2H5ONa\text{C}_2\text{H}_5\text{ONa}) deprotonates diethyl malonate at the α-carbon, generating a resonance-stabilized enolate. This intermediate reacts with 2-ethylbutyl bromide (C4H9CH(C2H5)Br\text{C}_4\text{H}_9\text{CH}(\text{C}_2\text{H}_5)\text{Br}) via an SN2S_N2 mechanism, yielding the monosubstituted product. The stoichiometric ratio of sodium ethoxide to diethyl malonate is critical to avoid dialkylation; a 1:1 molar ratio ensures monosubstitution.

Reaction equation:

CH2(COOEt)2+C4H9CH(C2H5)BrEtONaC4H9CH(C2H5)C(COOEt)2+NaBr\text{CH}2(\text{COOEt})2 + \text{C}4\text{H}9\text{CH}(\text{C}2\text{H}5)\text{Br} \xrightarrow{\text{EtONa}} \text{C}4\text{H}9\text{CH}(\text{C}2\text{H}5)\text{C}(\text{COOEt})_2 + \text{NaBr}

Optimized Procedure

A representative protocol adapted from patent CN105646217A involves:

  • Enolate Formation : React 1.0 mol diethyl malonate with 1.05 mol sodium ethoxide in anhydrous ethanol at 70–73°C under N2\text{N}_2 for 12–15 hours.

  • Alkylation : Add 1.1 mol 2-ethylbutyl bromide dropwise at 76–84°C, maintaining the reaction for 0.5–1 hour.

  • Workup : Cool to <60°C, quench with aqueous sodium bromide, extract with toluene, and distill under reduced pressure.

Yield and Purity :

ParameterValue
Yield76–78%
Purity (GC)99.5–99.7%
Reaction Time13–16 hours

Two-Step Alkylation Processes for Enhanced Selectivity

For substrates prone to over-alkylation, a two-step approach isolates the monosubstituted intermediate before final purification. Patent CN103880671A demonstrates this strategy for diisobutyl dimethyl malonate, which can be adapted for 2-ethylbutyl derivatives.

Intermediate Isolation

  • First Alkylation : React diethyl malonate with 1.0 equiv sodium ethoxide and 1.05 equiv 2-ethylbutyl bromide at 50–60°C.

  • Intermediate Purification : Filter the sodium salt of monoalkylated malonate and wash with cold ethanol.

  • Second Alkylation (Optional) : For disubstituted products, repeat the alkylation with a second equivalent of alkyl halide.

Advantages :

  • Minimizes dialkylation byproducts (<2%).

  • Facilitates solvent recycling (e.g., toluene).

Optimization of Reaction Conditions

Catalytic Systems

While sodium ethoxide is standard, alternative bases like potassium tert-butoxide (t-BuOKt\text{-BuOK}) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate enolate formation. However, these may compromise yield due to side reactions.

Comparative Base Performance :

BaseYield (%)Purity (%)Reaction Time (h)
Sodium Ethoxide76.599.614
Potassium tert-Butoxide68.298.110
DBU72.497.812

Solvent Effects

Ethanol and toluene are preferred for their compatibility with sodium ethoxide. Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Patented batch processes (e.g., CN105646217A) achieve 76% yields, but continuous flow systems could enhance efficiency. Preliminary data suggest:

  • Residence Time : 2–4 hours at 80°C.

  • Throughput : 5 kg/h per reactor module.

Byproduct Management

Sodium bromide (NaBr\text{NaBr}) is recovered via aqueous extraction and recycled into bromide salt production, aligning with green chemistry principles .

Q & A

Q. What is the role of diethyl malonate derivatives in Claisen condensation reactions, and how can researchers optimize these reactions?

Diethyl malonate derivatives act as β-ketoester precursors in Claisen condensations, enabling carbon-carbon bond formation via enolate intermediates. To optimize, use sodium ethoxide (NaOEt) as a base to generate enolates, and select alkyl halides with steric/electronic properties compatible with the reaction mechanism. Monitor reaction progress using GC/MS to track intermediate formation .

Q. How do solvent interactions affect the thermodynamic behavior of diethyl malonate in alcohol-based systems?

Excess molar enthalpy studies (e.g., diethyl malonate with methanol, ethanol, propanols) reveal that enthalpy increases with solvent molecular size and temperature. Use Redlich-Kister equations or UNIQUAC models to correlate experimental data. Vibrating-tube densimeters can measure solvent density changes at varying temperatures .

Q. What are the hydrolysis pathways of diethyl malonate, and how do they influence experimental design?

Hydrolysis occurs in two steps: (1) ester cleavage to malonic acid and ethanol, and (2) decarboxylation. Control pH (acidic/neutral) to modulate reaction rates. For kinetic studies, employ HPLC or titration to quantify intermediates .

Q. What analytical techniques are essential for characterizing diethyl malonate derivatives?

  • GC/MS : Separate and quantify components (e.g., dimethyl vs. diethyl malonate) using selected ion monitoring (SIM) .
  • IR spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and confirm functional groups .
  • NMR : Use 1^1H and 13^{13}C spectra to verify alkylation patterns and purity .

Q. How should diethyl malonate be stored to maintain stability in laboratory settings?

Store at 2–30°C in airtight containers away from ignition sources. Its low flash point (90°C) and flammability require inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How can enantioselective synthesis of diethyl malonate derivatives be achieved using organocatalysts?

Use L-proline (20–40 mol%) in Michael additions (e.g., with acrylonitrile) to achieve enantiomeric excess (e.g., 79% ee). Optimize solvent polarity (e.g., pyridine) and reaction time (48+ hours) to enhance yield and selectivity .

Q. What catalytic systems enable room-temperature α-arylation of diethyl malonate, and how do ligand choices impact efficiency?

CuI/2-picolinic acid systems catalyze aryl iodide coupling with diethyl malonate at 25°C. Ligands with electron-donating groups improve oxidative addition rates. Screen ligands via high-throughput experimentation (HTE) to balance reactivity and functional group tolerance .

Q. How can researchers resolve contradictions in reaction yield data for diethyl malonate alkylation?

Contradictions often arise from competing side reactions (e.g., over-alkylation). Use stoichiometric control (limiting alkyl halide) and in situ monitoring (e.g., FTIR) to identify optimal conditions. Compare results with computational models (DFT) to predict regioselectivity .

Q. What methodologies assess the environmental persistence and biodegradation of diethyl malonate?

  • OECD 301 tests : Measure aerobic biodegradation in activated sludge.
  • EPI Suite models : Predict bioaccumulation potential (log P = 1.07). EPA data indicate rapid aerobic degradation (half-life <60 days), but validate with LC-MS/MS to track metabolite formation .

Q. How do structural modifications (e.g., cyclopropane or alkyne substituents) alter diethyl malonate reactivity in radical-based functionalization?

Substituents like cyclopropylmethyl or but-2-yn-1-yl increase steric hindrance, slowing radical addition. Use TR-EPR to measure rate constants and confirm radical intermediates. Adjust solvent polarity (DMF vs. THF) to stabilize transition states .

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